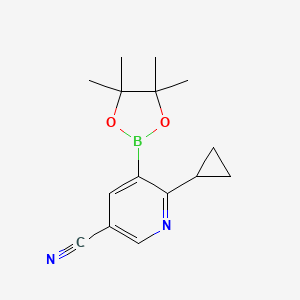6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile
CAS No.:
Cat. No.: VC17333301
Molecular Formula: C15H19BN2O2
Molecular Weight: 270.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H19BN2O2 |
|---|---|
| Molecular Weight | 270.14 g/mol |
| IUPAC Name | 6-cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)12-7-10(8-17)9-18-13(12)11-5-6-11/h7,9,11H,5-6H2,1-4H3 |
| Standard InChI Key | QRQUJVWJKKYXPY-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C3CC3)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile belongs to the class of pinacol boronic esters, which are widely utilized in Suzuki-Miyaura cross-coupling reactions. The molecule comprises:
-
Nicotinonitrile core: A pyridine ring substituted with a nitrile group at the 3-position, enhancing electron-withdrawing properties.
-
Cyclopropyl group: Introduced at the 6-position, this moiety confers steric and electronic effects that influence reactivity.
-
Dioxaborolan ring: A pinacol-derived boronate ester at the 5-position, critical for transition metal-catalyzed couplings .
Physicochemical Properties
While exact data for this compound is scarce, analogous boronic esters exhibit the following general properties:
| Property | Typical Range for Analogues |
|---|---|
| Molecular Weight | 250–300 g/mol |
| Melting Point | 80–120°C |
| Solubility | Soluble in THF, DMF, dioxane |
| Stability | Moisture-sensitive; inert storage |
The nitrile group likely enhances solubility in polar aprotic solvents, while the cyclopropyl substituent may reduce crystallization tendencies compared to linear alkyl groups .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of this compound likely involves sequential functionalization of a pyridine precursor:
-
Nicotinonitrile Core Formation:
-
Cyclopropanation:
-
Cyclopropyl groups are introduced via [2+1] cycloaddition using diazomethane or transition metal-catalyzed couplings with cyclopropylboronic acids.
-
Industrial-Scale Considerations
Large-scale production would require:
-
Catalytic Systems: Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling steps.
-
Purification Techniques: Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity .
Reactivity and Functionalization
Suzuki-Miyaura Cross-Coupling
The boronate ester group enables Pd-catalyzed couplings with aryl halides. Representative conditions include:
| Parameter | Optimal Conditions |
|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₃PO₄ (3 equiv) |
| Solvent | Dioxane/water (4:1) |
| Temperature | 100°C, 12 h |
For example, coupling with 3-bromopyridine under these conditions would yield 6-cyclopropyl-5-(pyridin-3-yl)nicotinonitrile, a potential pharmacophore .
Nitrile Transformations
The nitrile group offers avenues for further derivatization:
-
Hydrolysis: Heating with concentrated H₂SO₄ produces the corresponding carboxylic acid.
-
Reduction: LiAlH₄ in THF reduces the nitrile to a primary amine, though this remains experimentally unverified for this specific compound .
Comparative Analysis with Analogues
| Compound | Key Structural Difference | Relative Reactivity |
|---|---|---|
| 2-Cyclopropyl-5-dioxaborolan-pyridine | Lacks nitrile group | Lower electrophilicity |
| 5-Boronopyridine-3-carboxylic acid | Carboxylic acid vs. nitrile | Enhanced solubility |
The nitrile substituent in 6-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinonitrile confers superior coupling rates in Suzuki reactions compared to carboxylate analogues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume